1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+
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Overview
Description
1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ is a complex organic compound often used in synthetic chemistry. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a tetrahydropyran moiety. This compound is significant in medicinal chemistry and organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ can be synthesized through multi-step organic reactions
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:
Protection: Using di-tert-butyl dicarbonate (Boc2O) to protect the pyrrolidine nitrogen.
Substitution: Introducing the tetrahydropyran group via a suitable electrophile under controlled temperature and pressure.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrahydropyran group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ is used extensively in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The Boc group provides stability and protection during synthetic transformations, while the tetrahydropyran ring can participate in various chemical reactions. Molecular targets often include enzymes and receptors where the compound can act as an inhibitor or modulator.
Comparison with Similar Compounds
- 1-(Tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- 3-(Tetrahydro-2H-pyran-4-yl)pyrrolidine
Comparison: 1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ is unique due to the combination of the Boc protecting group and the tetrahydropyran ring, which provides a balance of stability and reactivity. This makes it more versatile in synthetic applications compared to its simpler analogs.
This detailed overview should provide a comprehensive understanding of 1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(oxan-4-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-6-15(10-16,12(17)18)11-4-8-20-9-5-11/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGQHVATEQJHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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